(((2-Chloro-6-methylphenyl)amino)methylene)methane-1,1-dicarbonitrile
Description
(((2-Chloro-6-methylphenyl)amino)methylene)methane-1,1-dicarbonitrile (molecular formula: C₁₁H₉ClN₄) is a nitrile-containing organic compound featuring a 2-chloro-6-methylphenyl group attached via an amino methylene bridge to a methane-1,1-dicarbonitrile core. The dicarbonitrile moiety is a common functional group in medicinal chemistry, often contributing to binding affinity in enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
2-[(2-chloro-6-methylanilino)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c1-8-3-2-4-10(12)11(8)15-7-9(5-13)6-14/h2-4,7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDLYYMMJYSRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (((2-Chloro-6-methylphenyl)amino)methylene)methane-1,1-dicarbonitrile , with the molecular formula and a molecular weight of 217.65 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.65 g/mol |
| CAS Number | [Not specified] |
| Synonyms | (2-Chloro-6-methylphenyl)amino)methylene)methane-1,1-dicarbonitrile |
Anticancer Properties
Recent studies have explored the anticancer potential of compounds similar to this compound. For example, derivatives of oxadiazole have shown significant cytotoxic activity against various cancer cell lines, indicating that structural modifications can enhance biological potency. In particular, compounds with electron-withdrawing groups demonstrated higher efficacy against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.12 to 2.78 µM .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that it may induce apoptosis in cancer cells through caspase activation pathways. Flow cytometry assays have indicated that similar compounds can arrest cell proliferation in the G1 phase and trigger apoptotic pathways in various cancer cell lines .
Case Studies
- Study on Oxadiazole Derivatives : A study published in Pharmaceuticals highlighted the effectiveness of oxadiazole derivatives against leukemia and breast cancer cell lines. The compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a promising avenue for further research and development .
- In Vitro Evaluation : Another investigation into the cytotoxic effects of a series of substituted aromatic compounds showed that certain derivatives had comparable or enhanced activity against cancer cell lines compared to established drugs. The presence of halogen substitutions was noted to influence biological activity positively .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares key structural features, molecular properties, and inferred applications of the target compound with its analogs:
*Molecular weights calculated based on formula.
Electronic and Steric Effects
- Target Compound : The ortho-chloro and methyl groups create moderate steric hindrance while balancing electron-withdrawing (Cl) and electron-donating (CH₃) effects. This may enhance stability in hydrophobic environments, relevant to membrane-bound enzyme interactions .
- Its safety profile suggests suitability for laboratory-scale synthesis .
- Pyridylthio Analog : The trifluoromethyl and sulfur atoms increase electronegativity and lipophilicity, favoring agrochemical applications such as pesticide development .
- Sulfonylpyrimidine Derivative : The sulfonyl group enhances polarity and aqueous solubility, making it a candidate for water-soluble drug formulations .
- Anthryl Derivative : The extended conjugated system in the dioxoanthryl group enables applications in organic electronics or as a chromophore in optical materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
